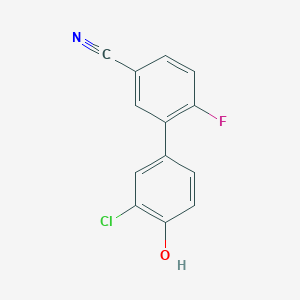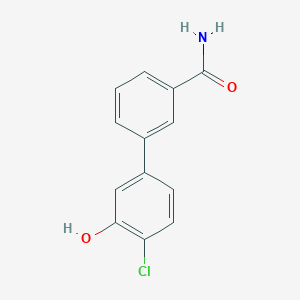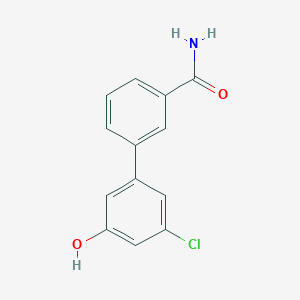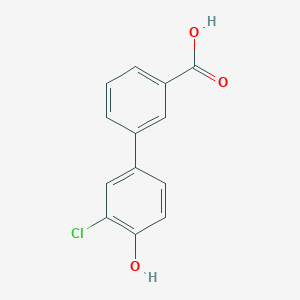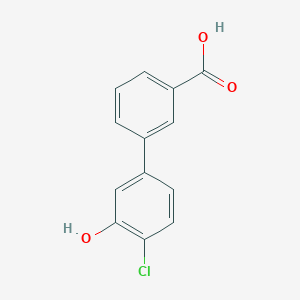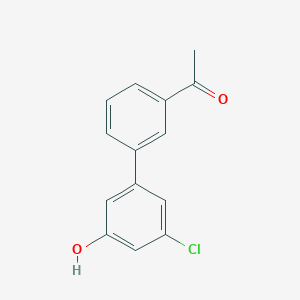
5-(3-Acetylphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylphenyl)-3-chlorophenol, 95% (5-APC-3-CP) is a chemical compound that is a white, crystalline solid. It is a derivative of phenol and is used in a variety of applications, including as an intermediate in the manufacture of pharmaceuticals and other products. 5-APC-3-CP has a melting point of 189-190°C, a boiling point of 360°C, and a density of 1.18 g/cm3. It is soluble in methanol, ethanol, and acetone, but insoluble in water.
Mécanisme D'action
The mechanism of action of 5-(3-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning, increased alertness and concentration, and increased muscle strength.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Acetylphenyl)-3-chlorophenol, 95% has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, it is also highly flammable and can be toxic if inhaled or ingested, so it should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 5-(3-Acetylphenyl)-3-chlorophenol, 95%. One potential use is in the development of new drugs for the treatment of Alzheimer’s disease, as it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Another potential use is in the development of compounds for use as fluorescent probes for imaging in biological systems. Additionally, it could be used in the synthesis of other compounds for use in the synthesis of pharmaceuticals and other products. Finally, it could be used as a reagent in the synthesis of compounds used in the treatment of cancer.
Méthodes De Synthèse
5-(3-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a two-step process. In the first step, 3-chlorophenol is reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-chloro-3-acetylphenol. In the second step, the 5-chloro-3-acetylphenol is heated with an acid, such as sulfuric acid or hydrochloric acid, to form 5-(3-Acetylphenyl)-3-chlorophenol, 95%.
Applications De Recherche Scientifique
5-(3-Acetylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-aminolevulinic acid, which is used in the treatment of certain types of cancer. It has also been used as a reagent in the synthesis of compounds that can be used as fluorescent probes for imaging in biological systems. In addition, it has been used as a reagent in the synthesis of compounds used in the treatment of Alzheimer’s disease.
Propriétés
IUPAC Name |
1-[3-(3-chloro-5-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGRYMVIZUOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685945 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-chlorophenol | |
CAS RN |
1261971-92-9 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








